molecular formula C14H19N3O2S2 B2834750 5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole CAS No. 1448133-20-7

5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole

Cat. No. B2834750
M. Wt: 325.45
InChI Key: DBIBKINHTWAIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H19N3O2S2. More detailed structural analysis would require additional resources such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C14H19N3O2S2) and molecular weight (325.45). More detailed properties would require additional resources such as NMR spectroscopy .

Scientific Research Applications

Receptor Antagonist Applications

One significant application of similar thiazole derivatives is in the development of potent receptor antagonists. For example, a structurally novel series of selective serotonin-3 (5-HT3) receptor antagonists, including 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has demonstrated effectiveness in penetrating the blood-brain barrier upon peripheral administration, suggesting its utility as a pharmacological tool for both in vitro and in vivo studies of this class of compounds (Rosen et al., 1990).

Corrosion Inhibition

Research into oxadiazole derivatives has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments, highlighting their potential for industrial applications to protect against corrosion. This includes derivatives like 5-benzyl-3-((4-nitrophenylamino) methyl)-1,3,4-oxadiazole-2-(3H)-thione, which show high inhibition efficiency, indicating the broader utility of thiazole compounds in corrosion protection (Kalia et al., 2020).

Antimicrobial Activity

Thiazolidinone derivatives, including those with thiazole moieties, have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. This demonstrates the potential of thiazole derivatives in developing new antimicrobial agents (Patel et al., 2012).

Anticancer and Neuroprotective Activities

Studies on 2-amino-1,3,4-thiadiazole based compounds have shown promising anticancer activity against various cancers, including nervous system tumors, and neuroprotective effects in neuronal cultures exposed to neurotoxic agents. This highlights the potential therapeutic applications of thiazole derivatives in cancer treatment and neuroprotection (Rzeski et al., 2007).

Photophysical Properties

Research into 5-N-Arylamino-4-methylthiazoles demonstrates the impact of substituents on photophysical properties, indicating applications in materials science for the development of compounds with specific optical properties (Murai et al., 2017).

properties

IUPAC Name

5-[(dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-10-7-5-6-8-12(10)14-16-11(2)13(20-14)9-15-21(18,19)17(3)4/h5-8,15H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIBKINHTWAIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.